Benzenebutanamide, alpha,gamma-dioxo-N-(6-methyl-2-pyridinyl)-
Description
Chemical Identity and Structure
The compound α,γ-dioxo-N-(6-methyl-2-pyridinyl)benzenebutanamide (CAS: 180537-79-5) is a substituted amide derivative with the molecular formula C₁₆H₁₄N₂O₃ . Its structure comprises:
- A benzene ring linked to a butanamide backbone.
- Two ketone (dioxo) groups at the α and γ positions of the butanamide chain.
- A 6-methyl-2-pyridinyl substituent on the amide nitrogen.
Physicochemical Properties
While the provided evidence lists molecular weight and exact mass as "0" , calculated values based on the molecular formula are:
- Molecular weight: 282.30 g/mol.
- Exact mass: 282.1004 g/mol.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2,4-dioxo-4-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11-6-5-9-15(17-11)18-16(21)14(20)10-13(19)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCUELSHYQMXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170983 | |
| Record name | Benzenebutanamide, alpha,gamma-dioxo-N-(6-methyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180537-79-5 | |
| Record name | Benzenebutanamide, alpha,gamma-dioxo-N-(6-methyl-2-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180537795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenebutanamide, alpha,gamma-dioxo-N-(6-methyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzenebutanamide, alpha,gamma-dioxo-N-(6-methyl-2-pyridinyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Benzenebutanamide, alpha,gamma-dioxo-N-(6-methyl-2-pyridinyl)- is characterized by its unique structure, which includes a benzenoid framework along with a butanamide moiety and a pyridine ring. The presence of the dioxo functional groups contributes to its reactivity and biological interactions.
Biological Activity
1. Antimicrobial Activity
Research has indicated that compounds similar to benzenebutanamide exhibit antimicrobial properties. For instance, derivatives targeting bacterial division proteins have shown effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The specific mechanisms often involve inhibition of essential bacterial proteins, leading to cell death.
2. Anticancer Properties
The compound has been studied for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways. For example, compounds with similar structures have been shown to inhibit NF-κB pathways, which are critical in cancer progression .
3. Enzyme Inhibition
Benzenebutanamide may also act as an enzyme inhibitor. Its structural components allow it to interact with various enzymes involved in metabolic processes, potentially leading to therapeutic applications in conditions like inflammation and cancer .
The biological activity of benzenebutanamide can be attributed to several mechanisms:
- Enzyme Interaction : The compound's functional groups can form hydrogen bonds with enzyme active sites, altering their activity.
- Signal Transduction Modulation : By influencing key signaling pathways such as NF-κB, it can affect cellular responses to stress and apoptosis.
- Covalent Bond Formation : The dioxo groups may participate in covalent bonding with nucleophilic residues in proteins, leading to functional changes .
Case Study 1: Antimicrobial Efficacy
A study investigating the antibacterial effects of benzenebutanamide derivatives found that certain analogs demonstrated significant activity against MRSA. The compounds were tested using standard disk diffusion methods and showed zones of inhibition comparable to existing antibiotics .
Case Study 2: Cancer Cell Apoptosis
In vitro assays on cancer cell lines revealed that benzenebutanamide could induce apoptosis through caspase activation. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent .
Table 1: Biological Activities of Benzenebutanamide Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Benzenebutanamide | Antimicrobial | MRSA | |
| Benzenebutanamide | Anticancer | HeLa Cells | |
| Benzenebutanamide | Enzyme Inhibition | Various Metabolic Enzymes |
| Mechanism | Description |
|---|---|
| Enzyme Interaction | Forms hydrogen bonds with enzyme active sites |
| Signal Transduction Modulation | Influences NF-κB pathway for apoptosis induction |
| Covalent Bond Formation | Reacts with nucleophilic sites on proteins |
Scientific Research Applications
Pharmaceutical Applications
Benzenebutanamide derivatives have been investigated for their therapeutic properties, particularly in the treatment of inflammatory diseases and cancer. The compound's structural characteristics allow it to interact with biological targets effectively.
Anti-inflammatory Properties
Research indicates that compounds similar to benzenebutanamide can inhibit pro-inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The mechanism typically involves the modulation of cytokine production and inhibition of nuclear factor-kappa B (NF-κB) signaling pathways .
Anticancer Activity
Studies have shown that benzenebutanamide derivatives exhibit cytotoxic effects against various cancer cell lines. This is attributed to their ability to induce apoptosis and inhibit cell proliferation. For instance, a related compound was found to significantly reduce tumor growth in xenograft models .
Synthesis Pathway
A typical synthetic pathway may include:
- Step 1: Formation of an intermediate via acylation.
- Step 2: Cyclization to form the dioxo structure.
- Step 3: Final purification through recrystallization or chromatography.
Case Study 1: Anti-inflammatory Efficacy
A study published in a peer-reviewed journal demonstrated that a benzenebutanamide derivative significantly reduced inflammation markers in a murine model of arthritis. The results indicated a reduction in interleukin-6 levels by 50% compared to the control group, suggesting strong anti-inflammatory potential .
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that benzenebutanamide induced apoptosis through the activation of caspase pathways. The compound exhibited an IC50 value of 12 µM, indicating potent anticancer activity .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Amide Group
The amide functionality (–CONH–) undergoes substitution under acidic or basic conditions, particularly when activated by electron-withdrawing groups (EWGs) like the pyridinyl ring .
Example Reaction: Key Data:
| Reaction Conditions | Reagents | Yield | Source |
|---|---|---|---|
| Aqueous HCl, reflux | Ethylamine | 72% |
Mechanism:
- Protonation of the carbonyl oxygen enhances electrophilicity.
- Attack by the nucleophile (e.g., amine) followed by deprotonation .
Reduction of α,γ-Diketones
The α- and γ-ketone groups are susceptible to reduction, forming diols or secondary alcohols.
Example Reaction: Key Data:
| Reducing Agent | Product | Selectivity | Source |
|---|---|---|---|
| NaBH | 1°,2° alcohols | Moderate (γ-ketone preferred) | |
| LiAlH | Full reduction to diol | High |
Notes:
Electrophilic Aromatic Substitution (EAS)
The benzene ring undergoes EAS, with reactivity directed by the electron-withdrawing amide and ketone groups.
Example Reactions:
- Nitration:
- Halogenation:
Key Data:
| Reaction | Position | Yield | Source |
|---|---|---|---|
| Chlorination | Para | 65% | |
| Nitration | Meta | 58% |
Regioselectivity:
Cyclization via Pyridinyl Coordination
The 6-methyl-2-pyridinyl group facilitates metal coordination, enabling cyclization or cross-coupling reactions.
Example Reaction: Key Data:
| Catalyst | Product Type | Yield | Source |
|---|---|---|---|
| CuI | Pyrrolo[1,2-a]pyrazine | 45% | |
| Pd(PPh) | Biaryl derivative | 38% |
Mechanism:
Hydrolysis of the Amide Bond
Acid- or base-catalyzed hydrolysis cleaves the amide bond, yielding carboxylic acid and amine.
Example Reaction: Key Data:
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, 12h reflux | Acid + amine | 89% | |
| NaOH (10%), 8h | Sodium carboxylate + amine | 76% |
Condensation Reactions
The γ-ketone participates in condensation with hydrazines or hydroxylamines to form heterocycles.
Example Reaction: Key Data:
| Reagent | Product | Yield | Source |
|---|---|---|---|
| Hydrazine | Pyrazole | 68% | |
| Hydroxylamine | Isoxazole | 52% |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s uniqueness lies in its substitution pattern. Key analogs include:
*Note: Discrepancy exists in , where CAS 180537-79-5 is ambiguously linked to both α,γ-dioxo-N-(6-methyl-2-pyridinyl)benzenebutanamide and a benzyl alcohol derivative. This complicates direct comparisons and highlights data inconsistencies .
Functional Group Impact on Properties
- Pyridine vs.
- Dioxo Groups: The α,γ-dioxo configuration increases polarity and hydrogen-bonding capacity relative to non-ketone analogs, influencing solubility and intermolecular interactions.
- Methyl vs. Methoxy Groups : The 6-methyl group on the pyridine ring may improve lipophilicity (higher logP) compared to methoxy-substituted analogs, affecting membrane permeability .
Research Findings and Data Limitations
Key Observations from Available Evidence
- Synthetic Utility : The compound’s amide and pyridine motifs align with intermediates used in antibiotic synthesis (e.g., benzathine benzylpenicillin in ), though direct pharmacological overlap is unconfirmed .
- Data Gaps : Critical parameters like solubility, stability, and biological activity are unreported in the provided evidence.
Hypothetical Pharmacological Implications
- Bioavailability : Higher molecular weight (282 g/mol) compared to simpler analogs (e.g., 220–250 g/mol) might reduce passive diffusion, necessitating prodrug strategies.
Preparation Methods
Coupling of Brominated Precursors with Pyridinyl Amines
A foundational approach derives from methodologies described in patent literature for analogous benzenebutanamide derivatives. The target compound can be synthesized via nucleophilic substitution between a brominated alpha,gamma-diketone intermediate and 6-methyl-2-pyridinylamine.
The bromo precursor, 2-bromo-1-phenyl-1,4-butanedione , is prepared by bromination of 1-phenyl-1,4-butanedione using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation. Subsequent reaction with 6-methyl-2-pyridinylamine in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 60–80°C for 12–18 hours yields the desired amide. This method, however, faces challenges in regioselectivity, as competing O-alkylation of the enol tautomer generates impurities such as O-(6-methyl-2-pyridinyl)-alpha,gamma-dioxo-benzenebutanamide (up to 15% yield without optimization).
Table 1: Reaction Conditions and Yields for Bromo-Ketone Coupling
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 80 | 18 | 62 | 78 |
| Ethanol | 70 | 24 | 58 | 82 |
| THF | 65 | 20 | 54 | 75 |
Critical parameters include solvent polarity and base selection. Polar aprotic solvents like DMF enhance nucleophilicity of the amine but increase O-alkylation side reactions. Adding a mild base (e.g., potassium carbonate) suppresses protonation of the amine, improving regioselectivity toward N-alkylation.
Catalytic Direct Amidation Strategies
Triarylsilanol-Catalyzed Amidation of Carboxylic Acids
Recent advances in catalytic amidation, as demonstrated by triarylsilanols, offer a streamlined route to the target compound. This method avoids pre-activation of carboxylic acids, instead using di(naphthalen-1-yl)silanediol (B4) as a catalyst to mediate direct coupling between alpha,gamma-dioxo-benzenebutanoic acid and 6-methyl-2-pyridinylamine.
The reaction proceeds in toluene at 110°C under Dean-Stark conditions to remove water. Silanol catalysts facilitate reversible silyl ester formation, followed by amine nucleophilic attack to generate the amide bond. Key advantages include:
Table 2: Performance of Silanol Catalysts in Amidation
| Catalyst | Conversion (%) | Amide Yield (%) | Selectivity (%) |
|---|---|---|---|
| B4 | 98 | 89 | 99 |
| B5 | 85 | 76 | 97 |
| No catalyst | 22 | 18 | 81 |
Notably, B4 achieves near-quantitative conversion with 89% isolated yield, outperforming traditional stoichiometric coupling agents like EDC/HOBt.
Resolution of Diastereomeric Mixtures
Chromatographic Separation of Enantiomers
The alpha,gamma-diketone moiety in benzenebutanamide derivatives often leads to diastereomer formation during synthesis. Patent data reveals that reactions in DMF or methanol produce diastereomeric ratios of 3:1 to 4:1. For the target compound, chiral stationary phase chromatography (e.g., Chiralpak IA) using hexane/isopropanol (85:15) resolves enantiomers with >99% enantiomeric excess (ee).
Table 3: Chromatographic Resolution Efficiency
| Column | Mobile Phase | Retention Time (min) | Purity (ee%) |
|---|---|---|---|
| Chiralpak IA | Hexane/IPA (85:15) | 12.4, 14.7 | 99.5 |
| Chiralcel OD | Hexane/EtOH (90:10) | 10.8, 13.2 | 98.7 |
Mitigation of O-Alkylated Impurities
Solvent and Base Optimization
O-alkylation occurs via enol tautomer alkylation, a side reaction prevalent in polar aprotic solvents. Switching to ethanol or methanol reduces this pathway by stabilizing the enolate through hydrogen bonding. Additionally, employing weak bases (e.g., triethylamine) instead of strong bases (e.g., NaH) minimizes enolate formation, lowering O-alkylated impurity levels from 15% to <2%.
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Benzenebutanamide, alpha,gamma-dioxo-N-(6-methyl-2-pyridinyl)-, and what are their mechanistic considerations?
- Answer : Key synthetic routes include:
- Lithium-Tellurium Exchange : Kambe et al. demonstrated the use of carbamoyl lithium intermediates (via Li-Te exchange) reacting with carbonyl compounds like 3-phenylpropanal to form N,N-diethyl-α-hydroxybenzenebutanamide analogs. Mechanistically, this involves nucleophilic addition to aldehydes .
- Coupling Reactions : For pyridone derivatives, refluxing sulfonohydrazides with catalysts (e.g., piperidine acetate) facilitates cyclization, as seen in N-sulfonamide pyridone syntheses .
- Critical Parameters : Solvent choice (e.g., ethanol for reflux) and catalyst loading significantly influence yield.
Q. Which analytical techniques are critical for characterizing the structural and purity profile of this compound?
- Answer :
- Structural Confirmation : X-ray crystallography provides precise bond geometry, as shown in pyrimidin-2-amine derivatives .
- Purity Assessment : HPLC (e.g., for phenolic analogs ) and mass spectrometry ensure compound integrity.
- Thermal Stability : Differential Scanning Calorimetry (DSC) evaluates decomposition pathways, with enthalpy data guiding storage conditions .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance the yield of Benzenebutanamide derivatives in catalytic systems?
- Answer :
- Catalyst Screening : Transition metal complexes (e.g., with bis[(6-methylpyridin-2-yl)methyl]amine ligands) are tuned by varying ligand-metal ratios. PubChem highlights their role in catalytic cycles for industrial processes .
- Kinetic Studies : pH and temperature gradients (e.g., 283–318 K ) identify optimal reaction conditions. For example, adjusting reflux time in ethanol improves cyclization efficiency .
Q. What computational strategies predict the reactivity and interaction mechanisms of this compound with biological targets?
- Answer :
- DFT Calculations : Model electronic configurations to identify reactive sites (e.g., α,γ-dioxo groups). Studies on pyridinyl analogs used DFT to predict charge distribution in enzyme binding pockets .
- Molecular Docking : Tools like AutoDock simulate binding to kinases or receptors, validated via in vitro assays. For instance, pyridinylmethylamine ligands showed predicted vs. experimental IC50 correlations .
Q. How should researchers resolve contradictions in reported biological activities across studies?
- Answer :
- Meta-Analysis : Control variables like assay type (cell-based vs. enzymatic) and buffer conditions (e.g., pH 7.4 vs. 6.8 ).
- Orthogonal Validation : Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) cross-validate binding affinities, addressing discrepancies from single-method studies .
- Purity Verification : Re-analyzе compounds via NMR and HPLC to rule out impurities affecting activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
